1-[(Isocyanomethyl)sulfonyl]butane
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Overview
Description
Butane,1-[(isocyanomethyl)sulfonyl]- is an organic compound with the molecular formula C6H11NO2S. It is known for its applications in organic synthesis, particularly in the preparation of various biologically active heterocycles such as pyrroles and imidazoles .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butane,1-[(isocyanomethyl)sulfonyl]- typically involves the reaction of butane with isocyanomethyl sulfone under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium tert-butoxide (t-BuOK) at room temperature. The reaction proceeds through the formation of a carbanion intermediate, which then reacts with the isocyanomethyl sulfone to form the desired product .
Industrial Production Methods
Industrial production of Butane,1-[(isocyanomethyl)sulfonyl]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically produced in batch reactors with stringent control over temperature, pressure, and reaction time to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
Butane,1-[(isocyanomethyl)sulfonyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the isocyanomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Butane,1-[(isocyanomethyl)sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of heterocycles such as pyrroles, imidazoles, and oxazoles.
Biology: The compound is used in the study of enzyme inhibition, particularly in the inhibition of [Fe]-hydrogenase.
Medicine: It is explored for its potential in drug development, especially in the synthesis of biologically active molecules.
Mechanism of Action
The mechanism of action of Butane,1-[(isocyanomethyl)sulfonyl]- involves the formation of a carbanion intermediate, which can undergo various nucleophilic addition and substitution reactions. The compound’s effects are primarily exerted through its interaction with molecular targets such as enzymes and receptors, leading to inhibition or activation of specific biochemical pathways .
Comparison with Similar Compounds
Butane,1-[(isocyanomethyl)sulfonyl]- can be compared with other similar compounds such as:
Tosylmethyl isocyanide (TosMIC): Both compounds are used in the synthesis of heterocycles, but Butane,1-[(isocyanomethyl)sulfonyl]- offers unique reactivity due to its butane backbone.
Isocyanomethyl sulfone: This compound shares the isocyanomethyl group but lacks the butane structure, leading to different reactivity and applications.
Conclusion
Butane,1-[(isocyanomethyl)sulfonyl]- is a versatile compound with significant applications in organic synthesis, scientific research, and industrial production. Its unique chemical properties and reactivity make it a valuable tool in the development of new materials and pharmaceuticals.
Properties
CAS No. |
36635-64-0 |
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Molecular Formula |
C6H11NO2S |
Molecular Weight |
161.22 g/mol |
IUPAC Name |
1-(isocyanomethylsulfonyl)butane |
InChI |
InChI=1S/C6H11NO2S/c1-3-4-5-10(8,9)6-7-2/h3-6H2,1H3 |
InChI Key |
ZQSWXQUDJKBEQZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C[N+]#[C-] |
Origin of Product |
United States |
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